![molecular formula C21H22N6O4 B2534359 4-amino-2-[4-(2-furylcarbonyl)piperazino]-N~5~-(4-methoxyphenyl)-5-pyrimidinecarboxamide CAS No. 1251697-00-3](/img/structure/B2534359.png)
4-amino-2-[4-(2-furylcarbonyl)piperazino]-N~5~-(4-methoxyphenyl)-5-pyrimidinecarboxamide
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Description
Scientific Research Applications
Anti-Inflammatory and Analgesic Agents
Research has identified compounds derived from the structural framework of 4-amino-2-[4-(2-furylcarbonyl)piperazino]-N5-(4-methoxyphenyl)-5-pyrimidinecarboxamide as effective anti-inflammatory and analgesic agents. These derivatives have been shown to inhibit cyclooxygenase-1 and -2 (COX-1/COX-2), demonstrating significant analgesic and anti-inflammatory activities in preclinical models. Such findings suggest their potential in developing new therapeutic agents for treating pain and inflammation-related conditions (Abu‐Hashem et al., 2020).
Antimicrobial Activities
Some derivatives synthesized from this chemical scaffold have exhibited good to moderate antimicrobial activities against various microorganisms. This highlights the potential for developing new antimicrobial agents to combat resistant bacterial strains, an ongoing challenge in the field of infectious diseases (Bektaş et al., 2007).
Fluorescent Ligands for Receptor Imaging
Derivatives containing the 4-amino-2-[4-(2-furylcarbonyl)piperazino]-N5-(4-methoxyphenyl)-5-pyrimidinecarboxamide moiety have been developed as environment-sensitive fluorescent ligands for the human 5-HT1A receptors. These compounds exhibit high receptor affinity and distinctive fluorescence properties, offering a promising tool for visualizing 5-HT1A receptors in biological research and potentially aiding in the diagnosis of related neurological disorders (Lacivita et al., 2009).
HIV-1 Reverse Transcriptase Inhibitors
In the field of antiviral research, analogues featuring this core structure have been evaluated for their ability to inhibit HIV-1 reverse transcriptase. Such studies have led to the identification of compounds that significantly enhance potency against HIV-1, contributing to the development of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for treating HIV/AIDS (Romero et al., 1994).
Cytotoxicity Against Cancer Cells
Research into the cytotoxicity of related derivatives has uncovered their potential in targeting cancer cells. This work is foundational for cancer therapy research, where the goal is to discover new compounds that can selectively kill cancer cells with minimal side effects (Hassan et al., 2014).
properties
IUPAC Name |
4-amino-2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O4/c1-30-15-6-4-14(5-7-15)24-19(28)16-13-23-21(25-18(16)22)27-10-8-26(9-11-27)20(29)17-3-2-12-31-17/h2-7,12-13H,8-11H2,1H3,(H,24,28)(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCPMIZPLQIPFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN=C(N=C2N)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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